2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-23-16-9-5-3-7-14(16)17(22)21-11-10-20-18(21)24-12-13-6-2-4-8-15(13)19/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYACWQISPBPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Sulfanyl Ether Modifications
The sulfanyl (-S-) group undergoes:
-
Oxidation to sulfoxide or sulfone using H₂O₂/AcOH (55–60°C) or mCPBA.
-
Nucleophilic displacement with amines (e.g., thiomorpholine) in dioxane at reflux .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation (→S=O) | 30% H₂O₂, AcOH, 55°C | Sulfoxide derivative | 78% |
| Displacement | Thiomorpholine, dioxane, Δ | Thiadiazole hybrid | Not reported |
Imidazole Ring Reactions
The dihydroimidazole core participates in:
-
Electrophilic substitution at the C-2 position due to electron-rich nitrogen atoms.
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Reduction of the 4,5-dihydro ring with LiAlH₄ to yield fully saturated imidazolidine.
Derivatization via Acylation and Sulfonylation
The secondary amine on the imidazole reacts with:
| Derivative | Reagent | Conditions | Biological Activity (IC₅₀) |
|---|---|---|---|
| Amide | Benzoyl chloride | CHCl₃, TEA, 25°C | 8.13 μM (vs. Cisplatin: 2.38 μM) |
| Sulfonamide | Tosyl chloride | DMF, 0°C → 25°C | 3.77 μM (antiproliferative) |
Cycloaddition and Heterocycle Formation
Under acidic conditions, the compound undergoes intramolecular cyclization to form fused imidazo-triazole systems. This is facilitated by dual nucleophilic sites on the imidazole and methoxybenzoyl groups .
| Cyclization Partner | Product | Key Interaction |
|---|---|---|
| Arylhydrazinecarbonitriles | Imidazo[2,1-c] triazol-3(5H)-imines | NH₂ attack at C-2 of imidazole |
Biological Activity and Mechanistic Insights
While not a direct reaction, the compound’s apoptosis-inducing activity in cancer cells (e.g., SISO cell line) correlates with its ability to undergo intracellular oxidation, generating reactive sulfur species that disrupt mitochondrial function .
Key References
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H17ClN2O2S
- Molecular Weight : 360.9 g/mol
- IUPAC Name : 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
This compound features a dihydroimidazole ring, a chlorophenyl group, and a methoxybenzoyl group, contributing to its diverse reactivity and potential applications.
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with tailored properties. For instance, it can be utilized in the synthesis of novel imidazole derivatives that may exhibit enhanced biological activities .
Biology
Biologically, 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole is investigated for its potential as an enzyme inhibitor or receptor modulator. The compound's structure allows it to interact with specific biological targets, potentially leading to therapeutic effects such as:
- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : Its interactions with receptors could influence various cellular pathways.
Studies have shown that imidazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. Research indicates that imidazole derivatives can possess significant biological activities:
- Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammation in various models.
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
For example, modifications in the substituents on the imidazole nucleus have been linked to improved pharmacological profiles .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties. These materials may have applications in electronics or photonics due to their unique chemical characteristics .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various imidazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of imidazole derivatives. The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
- Molecular Formula : C18H17ClN2O2S
- Molecular Weight : 354.86 g/mol
- Structure : The compound features a 4,5-dihydro-1H-imidazole ring, a methoxybenzoyl group, and a chlorophenylmethylthio substituent.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In particular:
- Study Findings : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that specific derivatives showed promising antibacterial effects compared to standard drugs like Norfloxacin .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 1a | S. aureus | 20 |
| 1b | E. coli | 25 |
| 1c | B. subtilis | 18 |
Anticancer Activity
Imidazole derivatives have also been studied for their potential anticancer properties:
- Mechanism of Action : The compound may exert its anticancer effects through the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Case Study : A study on related imidazole compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .
Other Biological Activities
- Antiparasitic Effects : Some imidazole derivatives have shown activity against malaria parasites. For instance, compounds structurally similar to the target compound were tested against Plasmodium falciparum and exhibited significant antimalarial activity .
- Anti-inflammatory Properties : Research indicates that certain imidazole derivatives can reduce inflammation markers in vitro, suggesting potential for treating inflammatory diseases .
- Neuropharmacological Effects : Studies have suggested that some derivatives may act as dopamine receptor agonists, indicating possible applications in neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 1
The 1-position substituent significantly impacts physicochemical and biological properties:
- 1-(4-Chlorophenylsulfonyl) analog (): Replacing the 2-methoxybenzoyl with a 4-chlorophenylsulfonyl group increases polarity due to the sulfonyl moiety. Sulfonyl groups enhance hydrogen-bonding capacity and metabolic stability compared to acyl groups .
- 1-(3,4,5-Triethoxybenzoyl) analog (): The triethoxybenzoyl group introduces bulkier substituents, likely reducing membrane permeability but improving π-π stacking interactions in receptor binding .
Substituent Variations at Position 2
- 2-(2-Methylbenzylthio) analogs (): Substituting 2-chlorobenzylthio with 2-methylbenzylthio reduces halogen-mediated interactions but increases steric hindrance. Methyl groups may enhance metabolic stability by resisting oxidation .
Ring Saturation and Aromaticity
- 4,5-Diphenyl-1H-imidazoles (): Fully unsaturated imidazole rings (e.g., 4,5-diphenyl derivatives) exhibit planar structures, facilitating π-π interactions with aromatic residues in enzymes. The 4,5-dihydro structure in the target compound may reduce such interactions but improve solubility .
Sulfur Oxidation State
- Sulfonyl (SO₂) analogs (): Sulfonyl derivatives are more electron-withdrawing, which may enhance acidity of adjacent NH groups in the imidazole ring .
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Calculated using formula C₁₈H₁₆ClN₂O₂S.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole, and what are the critical reaction parameters?
- Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the imidazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Functionalization with 2-chlorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Step 3 : Acylation using 2-methoxybenzoyl chloride in anhydrous dichloromethane with a catalytic base (e.g., triethylamine).
Critical parameters include solvent polarity, temperature control to avoid side reactions (e.g., hydrolysis of the methoxy group), and rigorous purification via column chromatography .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons in 2-chlorophenyl at δ 7.2–7.5 ppm; methoxy singlet at δ 3.8–4.0 ppm).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~385.5).
- Elemental analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values (±0.3% tolerance) .
Q. What preliminary biological screening assays are suitable for this compound?
- Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and C. albicans).
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms due to the methoxybenzoyl group’s redox activity.
- Cytotoxicity : MTT assay on human fibroblast lines (e.g., NIH/3T3) to assess safety margins .
Advanced Research Questions
Q. How can computational methods optimize the reaction design for this compound’s synthesis?
- Answer : Implement the ICReDD framework (Integrated Computational and Experimental Design for Discovery):
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
- Machine learning : Train models on existing imidazole synthesis data to predict solvent/base combinations with >90% yield likelihood.
- Feedback loops : Cross-validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials) to refine parameters .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
- Answer : Apply systematic comparative analysis:
- Structure-activity relationship (SAR) : Map substituent effects (e.g., chlorine position on phenyl vs. antifungal potency).
- Meta-analysis : Aggregate data from PubChem and validated journals (excluding unreliable sources) to identify trends (e.g., sulfanyl groups enhancing membrane permeability).
- Experimental replication : Control variables like solvent traces (e.g., DMF residuals) that may artifactually suppress activity .
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
- Answer : Use accelerated stability studies:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via HPLC-UV for 72 hours.
- Oxidative stress : Expose to H₂O₂ (0.1–1.0 mM) and quantify degradation products (e.g., sulfoxide formation via LC-MS).
- Light sensitivity : Conduct ICH Q1B photostability testing with controlled UV/visible light exposure .
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?
- Answer : Combine:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized enzymes (e.g., COX-2).
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (if crystallization fails).
- NMR titration : Track chemical shift perturbations in target peptides (e.g., β-tubulin) upon ligand binding .
Methodological Tables
Table 1 : Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Step 2) | 60–80°C | Avoids thiol oxidation |
| Solvent (Step 3) | Anhydrous CH₂Cl₂ | Prevents acyl hydrolysis |
| Purification Method | Silica gel (EtOAc/Hexane) | Purity >95% |
Table 2 : Comparative Biological Activity of Structural Analogs
| Compound | Antifungal IC₅₀ (μM) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| Target compound | 12.3 ± 1.5 | >100 |
| 3-Chloro analog | 8.9 ± 0.8 | 45.2 ± 3.1 |
| 4-Methoxy derivative | 25.6 ± 2.1 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
